N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide
Description
This compound features a pyridine ring substituted at the 2-position with a butanamide chain modified by a pyrrolidinyl group. Such a structure suggests similarities to amide-linked pyridine derivatives, which are often explored for their pharmacological and physicochemical properties . Below, we compare this compound with structurally related molecules from the evidence, focusing on molecular features, physicochemical data, and functional implications.
Properties
IUPAC Name |
N-pyridin-2-yl-3-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELNGBFNKLFIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 2-pyridinecarboxylic acid with 3-(1-pyrrolidinyl)butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanoic acid.
Reduction: Formation of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences between N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide and similar compounds:
Key Observations :
- Chlorine vs.
- Phenyl vs. Pyrrolidinyl : The phenyl group in 2-phenyl-N-(3-pyridinyl)butanamide enhances lipophilicity, whereas the pyrrolidinyl group in the target compound balances hydrophilicity and steric bulk .
Physicochemical Properties
The table below compares physicochemical data from analogs to infer properties of the target compound:
Functional Implications :
Biological Activity
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide, a compound featuring both pyridine and pyrrolidine moieties, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide is characterized by a butanamide backbone substituted with a pyridine ring at one end and a pyrrolidine ring at the other. The structural features contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.
The biological activity of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide is primarily attributed to its ability to bind to specific molecular targets, such as receptors and enzymes. This binding can lead to modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as inflammation and pain perception.
1. Anti-inflammatory Effects
Research indicates that N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide exhibits anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-induced macrophages have shown that this compound can significantly reduce nitric oxide production, a marker of inflammation .
2. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer activity. It has been evaluated against various cancer cell lines, including cervical (HeLa) and gastric (SGC-7901) cancer cells, showing moderate cytotoxic effects .
3. Antibacterial Activity
The compound has also been tested for antibacterial properties against several pathogenic bacteria. While results vary, some derivatives have demonstrated significant antibacterial effects comparable to established antibiotics like penicillin .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide involves various chemical reactions, including oxidation and reduction processes. The ability to modify the compound through substitution reactions allows for the exploration of new derivatives with enhanced biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
